![molecular formula C13H12F2N4O B2549703 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2309775-76-4](/img/structure/B2549703.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a highly selective and potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and activation of B cells and other immune cells. In
Scientific Research Applications
Antimicrobial Activity
Triazoles have demonstrated potent antimicrobial properties. They inhibit the growth of bacteria, fungi, and other microorganisms. For instance, ketoconazole and fluconazole are well-known antifungal agents that contain a triazole scaffold . Researchers continue to explore novel triazole derivatives for combating infectious diseases.
Anticancer Potential
Triazoles play a crucial role in cancer research. Several anticancer drugs incorporate triazole moieties. Examples include Itraconazole , Voriconazole , and Rizatriptan . These compounds exhibit promising effects against cancer cells, making them valuable candidates for chemotherapy .
Antiviral Applications
The antiviral drug Ribavirin contains a triazole ring and is used in the treatment of hepatitis. Triazoles’ ability to interact with enzymes and receptors contributes to their broad-spectrum antiviral activity .
Material Chemistry
Triazoles find applications in material science. Their unique structure allows the formation of non-covalent bonds, making them useful in designing materials with specific properties. Researchers explore triazole-based materials for various applications, including drug delivery systems and biotech drugs .
Agrochemicals
Triazoles play a role in agrochemistry. They are used in pesticides, herbicides, and plant growth regulators. Their biological activity helps protect crops and enhance agricultural productivity .
Supramolecular Chemistry and Bioconjugation
Beyond their medicinal applications, triazoles contribute to supramolecular chemistry and bioconjugation. Researchers use them to create functional materials, study molecular interactions, and develop bioconjugates for targeted drug delivery .
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal effects . They are able to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Many 1,2,4-triazole derivatives have been found to interfere with various biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion .
Result of Action
Given the broad-spectrum biological activities of 1,2,4-triazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
1,2,4-triazole derivatives are generally known for their high chemical stability, which suggests that they may be relatively resistant to environmental factors .
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-11-2-1-10(3-12(11)15)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABICUGCLLKIFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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